molecular formula C14H17N3O3 B7351133 N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide

Katalognummer B7351133
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: ZBHGXAYBWAROFS-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide works by binding to the MYC protein and preventing it from interacting with other proteins that are necessary for its activity. This leads to a decrease in the expression of MYC target genes, which are involved in cell proliferation, survival, and metabolism. The inhibition of MYC activity by this compound results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical studies. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed. In addition to its antitumor effects, this compound has been shown to have anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide is its specificity for MYC, which makes it a valuable tool for studying the role of MYC in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using prodrug formulations or by modifying the structure of the compound to improve its solubility.

Zukünftige Richtungen

There are several potential future directions for the development of N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide and related compounds. One direction is to optimize the structure of this compound to improve its pharmacokinetic properties, such as solubility and bioavailability. Another direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the development of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis, is an area of ongoing research.
Conclusion
This compound is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its specificity for MYC makes it a valuable tool for studying the role of MYC in cancer and other diseases. While there are some limitations to the use of this compound, such as its low solubility, there are several potential future directions for its development. Overall, this compound represents a promising avenue for the development of new cancer therapies.

Synthesemethoden

The synthesis of N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide involves several steps, including the preparation of the imidazo[1,5-a]pyridine-3-carboxamide core and the addition of the oxan-3-yl moiety. The final compound is obtained through a series of purification steps, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of the MYC oncoprotein, which is overexpressed in many types of cancer. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Eigenschaften

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-12-5-7-20-9-11(12)16-14(18)13-15-8-10-4-2-3-6-17(10)13/h2-4,6,8,11-12H,5,7,9H2,1H3,(H,16,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHGXAYBWAROFS-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.